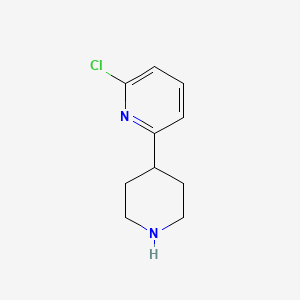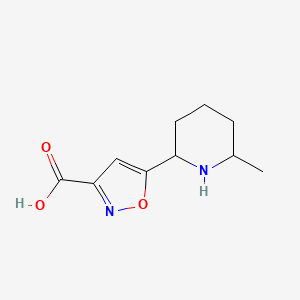
1,1-Difluorobut-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluorobut-3-en-2-ol is an organic compound with the molecular formula C4H6F2O It is characterized by the presence of two fluorine atoms attached to the first carbon of a butene chain, with a hydroxyl group on the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Difluorobut-3-en-2-ol can be synthesized through several methods. One common approach involves the difluorovinylidenation of carbonyl compounds. This method typically uses reagents such as CF3CH2I and LiNi-Pr2 in a solvent like THF at low temperatures . Another method involves the cyclization of 2,4-diaryl-1,1,1-trifluorobut-3-en-2-oles under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Difluorobut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms.
Major Products:
Oxidation: Formation of difluorobutanal or difluorobutanoic acid.
Reduction: Formation of 1,1-difluorobutan-2-ol.
Substitution: Formation of various substituted butenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Difluorobut-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms
Mecanismo De Acción
The mechanism by which 1,1-Difluorobut-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1,1-Difluorobutene: Similar structure but lacks the hydroxyl group.
2,2-Difluorobut-3-en-1-ol: Similar structure but with fluorine atoms on the second carbon and hydroxyl group on the first carbon.
3-(1,1-Difluoro-3-buten-1-yl)-2-quinoxalinol: A more complex compound with additional functional groups.
Uniqueness: 1,1-Difluorobut-3-en-2-ol is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C4H6F2O |
|---|---|
Peso molecular |
108.09 g/mol |
Nombre IUPAC |
1,1-difluorobut-3-en-2-ol |
InChI |
InChI=1S/C4H6F2O/c1-2-3(7)4(5)6/h2-4,7H,1H2 |
Clave InChI |
FSVDALTVDDWHNW-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole](/img/structure/B13551510.png)
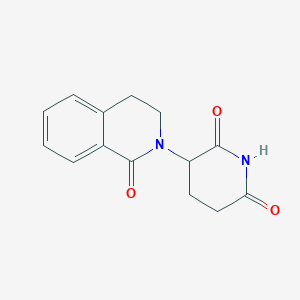
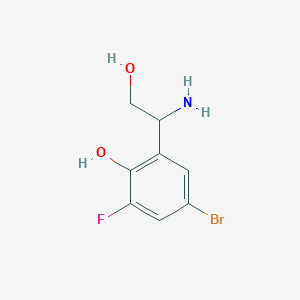
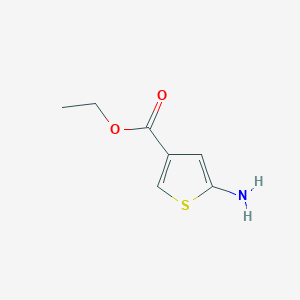
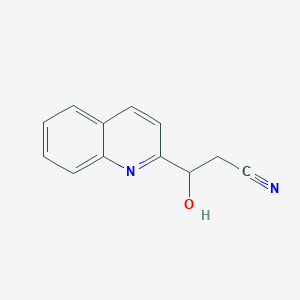
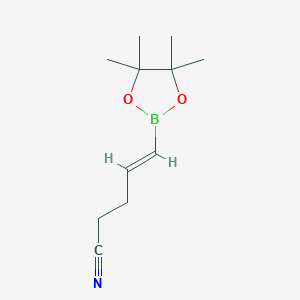
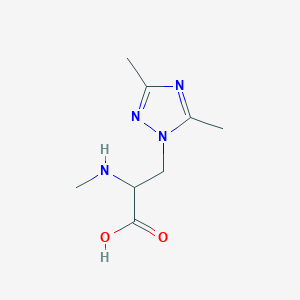
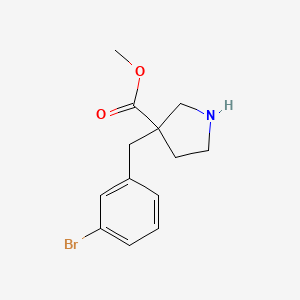
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B13551548.png)
![2-((1S,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-amine](/img/structure/B13551564.png)
